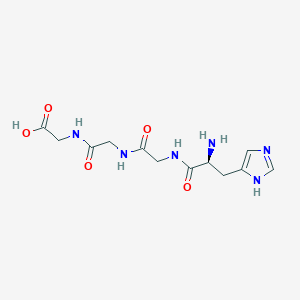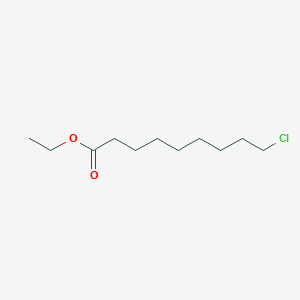
Ethyl 9-chlorononanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 9-chlorononanoate is an organic compound with the molecular formula C11H21ClO2. It is an ester derived from nonanoic acid and ethanol, with a chlorine atom attached to the ninth carbon of the nonanoic acid chain. This compound is used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 9-chlorononanoate can be synthesized through the esterification of 9-chlorononanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled and reused is also common to make the process more environmentally friendly and cost-effective.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 9-chlorononanoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester can be hydrolyzed back to 9-chlorononanoic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) in water.
Major Products Formed
Substitution: Depending on the nucleophile, products can include 9-hydroxynonanoic acid, 9-aminononanoic acid, or 9-mercaptononanoic acid.
Reduction: 9-chlorononan-1-ol.
Hydrolysis: 9-chlorononanoic acid and ethanol.
Aplicaciones Científicas De Investigación
Ethyl 9-chlorononanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cell membranes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which ethyl 9-chlorononanoate exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond. In reduction reactions, the ester group is converted to an alcohol. The molecular targets and pathways involved vary based on the specific chemical or biological context.
Comparación Con Compuestos Similares
Ethyl 9-chlorononanoate can be compared with other similar compounds, such as:
Ethyl nonanoate: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
9-chlorononanoic acid: The parent acid of this compound, which can be used to synthesize the ester.
This compound is unique due to the presence of both the ester and chlorine functional groups, which confer distinct reactivity and applications.
Propiedades
Fórmula molecular |
C11H21ClO2 |
|---|---|
Peso molecular |
220.73 g/mol |
Nombre IUPAC |
ethyl 9-chlorononanoate |
InChI |
InChI=1S/C11H21ClO2/c1-2-14-11(13)9-7-5-3-4-6-8-10-12/h2-10H2,1H3 |
Clave InChI |
NAFLXQOGBSWTIZ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCCCCCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



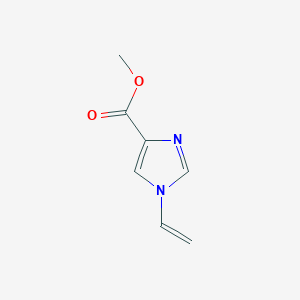



![3-(4-Methyl-1H-imidazol-1-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B12930505.png)
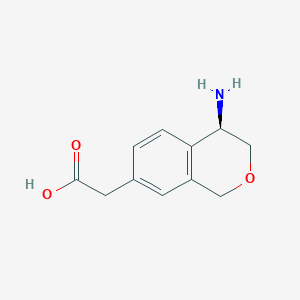

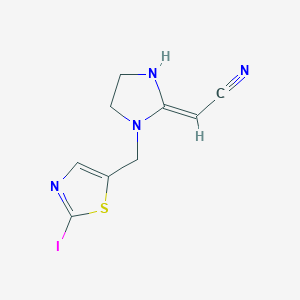
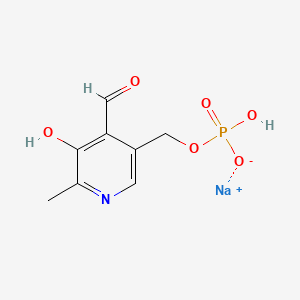
![2'-O-[(2-Nitrophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12930524.png)
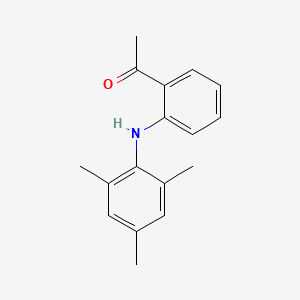
![Rel-(1R,4S,6S)-1-methyl-4-(6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B12930544.png)
